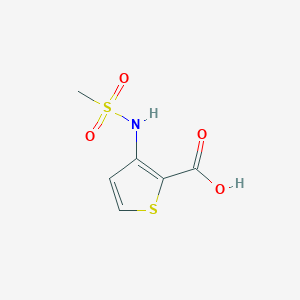

3-Methanesulfonamidothiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methanesulfonamido)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-13(10,11)7-4-2-3-12-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUCNZKDJQOJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132864-57-4 | |

| Record name | 3-methanesulfonamidothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Methanesulfonamidothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 3-Methanesulfonamidothiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the well-established Gewald reaction to construct the core thiophene ring, followed by sulfonylation and subsequent hydrolysis. This document outlines detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the replication and potential optimization of this pathway.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence:

-

Step 1: Gewald Reaction: Synthesis of a suitable 3-amino-2-thiophenecarboxylate ester via the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., methyl cyanoacetate), and elemental sulfur.

-

Step 2: Sulfonylation: Reaction of the 3-amino-2-thiophenecarboxylate ester with methanesulfonyl chloride in the presence of a base to form the corresponding 3-methanesulfonamido derivative.

-

Step 3: Hydrolysis: Saponification of the methyl ester to yield the final product, this compound.

This pathway leverages common and well-documented organic transformations, providing a reliable route to the target compound.

Experimental Protocols and Data

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Gewald Reaction)

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[1] This one-pot, three-component reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[1] For the synthesis of the unsubstituted parent compound, an α-mercaptoaldehyde or ketone is typically reacted with an activated acetonitrile derivative.[2]

Experimental Protocol:

A common procedure for the synthesis of methyl 3-amino-2-thiophenecarboxylate involves the reaction of methyl thioglycolate and 2-chloroacrylonitrile, catalyzed by sodium methoxide.[3]

-

In a reaction vessel, dissolve sodium methoxide (3.75 mol) in absolute methanol (1000 mL) and cool the solution to 20°C.[3]

-

Add methyl thioglycolate (1.50 mol) dropwise over 10 minutes, allowing the temperature to rise to approximately 26°C.[3]

-

Subsequently, add 2-chloroacrylonitrile (1.50 mol) dropwise over 2.5 hours, maintaining the temperature between 24 and 26°C using a water bath for cooling.[3]

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.[3]

-

Neutralize the mixture to a pH of 6 by adding glacial acetic acid (130 mL).[3]

-

Filter the solution and concentrate it under vacuum.[3] The residue is then partitioned between water (800 mL) and ether (400 mL).[3]

-

Extract the aqueous phase three times with ether (total volume 400 mL).[3]

-

Combine the organic layers, dry over magnesium sulfate, and filter.[3]

-

To isolate the free amine, the resulting hydrochloride salt can be neutralized. Suspend the hydrochloride salt (1.50 mol) in methylene chloride (875 mL) and adjust the pH to 9 with a saturated sodium hydrogen carbonate solution.[3]

-

Stir the mixture until gas evolution ceases. Separate the phases and extract the aqueous layer with methylene chloride (2 x 250 mL).[3]

-

Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent to yield the product.[3]

Quantitative Data for Step 1:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) | Reference |

| Sodium Methoxide | CH₃NaO | 54.02 | 3.75 | 202.5 g | - | [3] |

| Methyl Thioglycolate | C₃H₆O₂S | 106.14 | 1.50 | 159.2 g | - | [3] |

| 2-Chloroacrylonitrile | C₃H₂ClN | 87.51 | 1.50 | 131.3 g | - | [3] |

| Methyl 3-aminothiophene-2-carboxylate | C₆H₇NO₂S | 157.19 | - | 221.7 g | 95% | [3] |

Step 2: Synthesis of Methyl 3-(methanesulfonamido)thiophene-2-carboxylate (Sulfonylation)

The sulfonylation of the amino group is a standard transformation to form a sulfonamide. This reaction is typically carried out by treating the amine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol (Proposed):

This protocol is adapted from general procedures for the sulfonylation of amines.

-

Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (2.0 eq) or another suitable non-nucleophilic base.

-

Slowly add methanesulfonyl chloride (1.2 eq) to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for Step 2 (Theoretical):

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (Relative) |

| Methyl 3-aminothiophene-2-carboxylate | C₆H₇NO₂S | 157.19 | 1.0 |

| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 1.2 |

| Pyridine | C₅H₅N | 79.10 | 2.0 |

| Methyl 3-(methanesulfonamido)thiophene-2-carboxylate | C₇H₉NO₄S₂ | 235.28 | - |

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the saponification of the methyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and an organic solvent.

Experimental Protocol:

This protocol is based on the hydrolysis of a similar substituted thiophene-2-carboxylate.[4]

-

In a reaction vessel, dissolve methyl 3-(methanesulfonamido)thiophene-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol, and water.[4]

-

Add an aqueous solution of lithium hydroxide (LiOH) (e.g., 2M, 2.0 eq).[4]

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC (typically 30 minutes to a few hours).[4]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.[4]

-

Dissolve the residue in water.[4]

-

Wash the aqueous phase with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-acidic impurities.[4]

-

Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with a dilute acid, such as 5% HCl, to precipitate the carboxylic acid product.[4]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Step 3 (Theoretical):

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (Relative) |

| Methyl 3-(methanesulfonamido)thiophene-2-carboxylate | C₇H₉NO₄S₂ | 235.28 | 1.0 |

| Lithium Hydroxide (LiOH) | LiOH | 23.95 | 2.0 |

| This compound | C₆H₇NO₄S₂ | 221.25 | - |

Visualization of the Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Proposed three-step synthesis of this compound.

References

- 1. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]

- 2. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Thiophenecarboxylic acid, 3-amino-, methyl ester [orgspectroscopyint.blogspot.com]

- 4. rsc.org [rsc.org]

Technical Summary for 3-Methanesulfonamidothiophene-2-carboxylic acid (CAS 132864-57-4)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information available in the public domain regarding 3-Methanesulfonamidothiophene-2-carboxylic acid is limited. This document summarizes the currently accessible data. In-depth biological activity, detailed experimental protocols, and associated signaling pathways have not been extensively published.

Introduction

This compound, identified by the CAS number 132864-57-4, is a heterocyclic organic compound. Structurally, it features a thiophene ring substituted with a carboxylic acid group at the 2-position and a methanesulfonamido group at the 3-position. Based on its commercial availability, this compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules, particularly within the framework of medicinal chemistry and drug discovery. Its role is typically that of a starting material for the construction of larger, pharmacologically active agents.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is compiled from various chemical supplier databases.[1][2][3]

| Property | Value | Source |

| CAS Number | 132864-57-4 | [1] |

| Molecular Formula | C₆H₇NO₄S₂ | [1] |

| Molecular Weight | 221.25 g/mol | [1][3] |

| Physical State | Off-white to white solid | [2] |

| Purity | Typically ≥96% | [4] |

| Predicted Boiling Point | 415.4 ± 55.0 °C at 760 Torr | [2] |

| Predicted Density | 1.677 g/cm³ | [2] |

Synthesis and Experimental Protocols

However, the synthesis of structurally related thiophene-2-carboxylic acids often involves common organic chemistry transformations. A logical, though unconfirmed, synthetic approach can be visualized. This theoretical workflow illustrates a potential pathway from a known starting material to the target compound.

Hypothetical Synthesis Workflow

Caption: A potential synthetic route for the target compound.

Biological Activity and Mechanism of Action

As of the current date, there are no public reports, research articles, or patents detailing the specific biological activity of this compound. It is sold as a research chemical and building block, indicating that its primary application is as a precursor in the synthesis of other compounds which may have biological relevance.[1]

Consequently, information regarding its mechanism of action, potential molecular targets, or involvement in any signaling pathways is unavailable. Research into structurally similar compounds, such as other substituted thiophene carboxylic acids, shows a wide range of biological activities, but these cannot be directly attributed to the title compound.

Conclusion

This compound (CAS 132864-57-4) is a well-defined chemical entity with established basic physical properties. Its primary role in the scientific community is that of a synthetic intermediate. The lack of published data on its synthesis, biological effects, and mechanism of action prevents a more in-depth technical analysis at this time. Researchers interested in this molecule should consider its potential as a foundational scaffold for the development of novel compounds in fields such as pharmaceuticals and materials science. Further investigation would be required to elucidate any inherent biological activity.

References

- 1. US4028373A - Thiophene saccharines - Google Patents [patents.google.com]

- 2. US11299485B2 - Thiophene derivative and use thereof - Google Patents [patents.google.com]

- 3. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 4. US9498483B2 - 2,3,5-trisubstituted thiophene compounds and uses thereof - Google Patents [patents.google.com]

Structural Elucidation of 3-Methanesulfonamidothiophene-2-carboxylic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available structural and physicochemical data for 3-Methanesulfonamidothiophene-2-carboxylic acid. Despite a comprehensive search of scientific literature, patent databases, and spectral repositories, detailed experimental protocols for the synthesis and specific spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the structural elucidation of this compound are not publicly available. This compound is recognized as "Tenoxicam impurity H," a substance related to the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases and are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₄S₂ | [1][2] |

| Molecular Weight | 221.25 g/mol | [1][2] |

| CAS Number | 64527-92-0 | [1] |

| IUPAC Name | 3-(methylsulfamoyl)thiophene-2-carboxylic acid | [2] |

| Synonyms | 3-[(Methylamino)sulfonyl]thiophene-2-carboxylic Acid, Tenoxicam EP Impurity H | [2] |

Structural Information

The chemical structure of this compound consists of a thiophene ring substituted with a carboxylic acid group at position 2 and a methanesulfonamido group at position 3.

Logical Relationship of Functional Groups

Caption: A diagram illustrating the key functional groups and their connectivity in the molecule.

Experimental Protocols

A thorough search for detailed experimental protocols for the synthesis of this compound did not yield specific, reproducible methods. While several patents describe the synthesis of Tenoxicam and related thiophene derivatives, the explicit preparation and purification of "Tenoxicam impurity H" are not detailed.[3][4] Pharmaceutical suppliers list this compound as a reference standard, implying its synthesis is achievable, but the proprietary methods are not disclosed.[1][2][5][6][7]

General Synthetic Workflow (Hypothetical)

Based on general synthetic strategies for substituted thiophenes, a plausible, though unconfirmed, workflow for the synthesis is outlined below. This diagram represents a conceptual pathway and is not based on a published experimental protocol.

Caption: A conceptual workflow for the synthesis of the target compound.

Spectroscopic Data for Structural Elucidation

Direct experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound are not available in the public domain. Commercial suppliers of "Tenoxicam impurity H" as a reference standard indicate that a comprehensive Certificate of Analysis, which would include this spectral data, is provided upon purchase.[2][5][6]

For reference, the expected regions for the characteristic spectroscopic signals of the functional groups present in the molecule are summarized in Table 2. These are general values and may not represent the precise shifts and frequencies for the target compound.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (-COOH) | δ 10-13 ppm (broad singlet) |

| Thiophene Ring (C-H) | δ 7-8 ppm | |

| Sulfonamide (N-H) | δ 5-8 ppm (broad) | |

| Methyl (-CH₃) | δ 2.5-3.0 ppm (singlet or doublet) | |

| ¹³C NMR | Carbonyl (-C=O) | δ 165-185 ppm |

| Thiophene Ring (-C=C-) | δ 120-140 ppm | |

| Methyl (-CH₃) | δ 20-40 ppm | |

| Infrared (IR) | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |

| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ | |

| S=O Stretch (Sulfonamide) | 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ | |

| N-H Stretch (Sulfonamide) | ~3300 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 221.25 |

Conclusion

This compound is a known impurity of the pharmaceutical agent Tenoxicam. While its basic physicochemical properties are documented, a comprehensive, publicly available dataset for its structural elucidation through spectroscopic methods and a detailed experimental protocol for its synthesis are currently lacking. Researchers requiring definitive structural confirmation and synthesis methods may need to acquire the commercially available reference standard and its accompanying analytical data or develop a synthetic and analytical program de novo.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Tenoxicam EP Impurity H | CAS Number 64527-92-0 [klivon.com]

- 3. CN106916169A - A kind of synthetic method of tenoxicam - Google Patents [patents.google.com]

- 4. CN101619070B - Preparation method of tenoxicam - Google Patents [patents.google.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. Tenoxicam Impurity 3 | 2270843-93-9 | SynZeal [synzeal.com]

- 7. dev.klivon.com [dev.klivon.com]

Spectroscopic Characterization of 3-Methanesulfonamidothiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methanesulfonamidothiophene-2-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on the analysis of its functional groups: a thiophene ring, a carboxylic acid, and a methanesulfonamide moiety. This guide also outlines the detailed experimental protocols necessary for acquiring and interpreting the actual spectroscopic data.

Chemical Structure and Properties

-

IUPAC Name: 3-(Methylsulfamoyl)thiophene-2-carboxylic acid

-

Molecular Formula: C₆H₇NO₄S₂

-

Molecular Weight: 221.25 g/mol

-

CAS Number: 132864-57-4

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are derived from established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz (recommended)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~13.0 - 12.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and may exchange with D₂O. |

| ~8.0 - 7.5 | Doublet | 1H | Thiophene H-5 | Coupled to H-4. |

| ~7.4 - 7.0 | Doublet | 1H | Thiophene H-4 | Coupled to H-5. |

| ~3.0 - 2.8 | Singlet | 3H | SO₂CH₃ | The methyl protons of the sulfonamide group. |

| ~9.5 - 9.0 | Broad Singlet | 1H | SO₂NH | The sulfonamide proton signal may be broad and its position can be concentration-dependent. |

2.1.2. ¹³C NMR (Carbon NMR) Data

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz (recommended)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165 - 160 | C=O | Carboxylic acid carbonyl carbon. |

| ~140 - 135 | Thiophene C-3 | Carbon bearing the sulfonamide group. |

| ~135 - 130 | Thiophene C-5 | Thiophene ring carbon. |

| ~130 - 125 | Thiophene C-4 | Thiophene ring carbon. |

| ~125 - 120 | Thiophene C-2 | Carbon bearing the carboxylic acid group. |

| ~45 - 40 | SO₂CH₃ | Methyl carbon of the sulfonamide group. |

Infrared (IR) Spectroscopy

-

Sample Preparation: KBr pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3300 | Medium | N-H stretch | Sulfonamide |

| ~3100 | Medium | C-H stretch | Thiophene (aromatic) |

| ~2950 | Weak | C-H stretch | Methyl (aliphatic) |

| 1720 - 1680 | Strong | C=O stretch | Carboxylic Acid |

| ~1600 | Medium | C=C stretch | Thiophene Ring |

| ~1350 and ~1160 | Strong | S=O stretch (asymmetric and symmetric) | Sulfonamide |

| ~1250 | Medium | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

-

Ionization Method: Electrospray Ionization (ESI), negative or positive ion mode.

| m/z (Mass-to-Charge Ratio) | Ion | Notes |

| 220.98 | [M-H]⁻ | Molecular ion in negative mode. |

| 222.00 | [M+H]⁺ | Molecular ion in positive mode. |

| 176.99 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the molecular ion. |

| 156.02 | [M+H-SO₂]⁺ | A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂. |

| 92.01 | [C₄H₄S]⁺ | Further fragmentation of the thiophene ring. |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C. Broadband proton decoupling should be used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For positive ion mode, adding 0.1% formic acid can aid in protonation. For negative ion mode, a small amount of ammonium hydroxide can be beneficial.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and observe the characteristic fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis.

An In-Depth Technical Guide to the Solubility of 3-Methanesulfonamidothiophene-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methanesulfonamidothiophene-2-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility profile based on the compound's structural features. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility in various organic solvents, ensuring a robust and reproducible methodology.

Predicted Solubility Profile

The solubility of a compound is primarily governed by its molecular structure and the physicochemical properties of the solvent. This compound possesses a combination of polar and non-polar moieties, which dictates its solubility behavior.

-

Structural Analysis:

-

Thiophene Ring: A heterocyclic aromatic ring that contributes to the molecule's non-polar character.

-

Carboxylic Acid Group (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group can also deprotonate to form a carboxylate salt, significantly increasing aqueous solubility.

-

Sulfonamide Group (-SO₂NHCH₃): Another polar functional group that can participate in hydrogen bonding.

-

Based on these features, this compound is expected to exhibit higher solubility in polar organic solvents and lower solubility in non-polar organic solvents. The general principle of "like dissolves like" suggests the following solubility trends:

-

High Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, acetonitrile). These solvents can engage in strong dipole-dipole interactions and/or hydrogen bonding with the carboxylic acid and sulfonamide groups.

-

Moderate to Low Solubility Expected in: Solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

-

Poor Solubility Expected in: Non-polar solvents (e.g., toluene, hexanes, diethyl ether).

Data Presentation

Table 1: Solubility in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Methanol | Polar Protic | High | ||

| Ethanol | Polar Protic | High | ||

| Acetone | Polar Aprotic | High | ||

| Acetonitrile | Polar Aprotic | High | ||

| Ethyl Acetate | Intermediate Polarity | Moderate | ||

| Dichloromethane | Intermediate Polarity | Low | ||

| Toluene | Non-polar | Poor | ||

| Hexane | Non-polar | Poor |

Experimental Protocols

To obtain reliable and consistent solubility data, a standardized experimental protocol is crucial. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[1][2][3]

3.1. Determination of Solubility via the Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid ensures that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

3.2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for quantifying the concentration of dissolved solutes.[4][5]

Suggested HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV absorbance at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

-

Column Temperature: 30 °C

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the unknown samples.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Thiophene Carboxylic Acids

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a foundational structure in medicinal and materials chemistry.[1] Its discovery in the late 19th century as a contaminant in benzene initiated over a century of research into its distinct chemical properties and wide-ranging applications.[1] The structural similarity of the thiophene ring to benzene has established it as a significant scaffold in drug discovery, enabling the fine-tuning of pharmacological activity and the physicochemical properties of bioactive molecules.[1][2] This guide provides a detailed exploration of the discovery and history of thiophene and its carboxylic acid derivatives, outlining key synthetic methodologies and their evolution.

The Serendipitous Discovery of Thiophene

Timeline of Key Events:

| Year | Milestone | Researcher(s) |

| 1882 | Discovery and isolation of thiophene from crude benzene.[1] | Viktor Meyer |

| 1883 | First synthesis of thiophene from acetylene and sulfur.[1] | Viktor Meyer |

| 1884 | Synthesis of furans from 1,4-diketones, later adapted for thiophenes.[1] | Paal and Knorr |

| 1885 | Development of a synthesis from 1,4-difunctional compounds.[1] | Volhard and Erdmann |

| 1950s | Development of a versatile synthesis for substituted thiophenes.[1] | Hans Fiesselmann |

| 1966 | Report on the synthesis of 2-aminothiophenes.[1] | Karl Gewald |

| Mid-20th Century | Appearance of thiophene derivatives in pharmaceuticals like the antihistamine methapyrilene.[1] | - |

Early Synthetic Methodologies for Thiophenes

The discovery of thiophene sparked immediate interest in its synthesis.[1] Some of the classical methods that were developed are still relevant today:

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of 1,4-diketones with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[2][5]

-

Volhard–Erdmann Cyclization: This reaction produces thiophenes from the reaction of 1,4-difunctional compounds with a sulfur source.[1][2]

-

Gewald Reaction: This is a versatile method for synthesizing 2-aminothiophenes by the condensation of two esters in the presence of elemental sulfur.[1][2]

Synthesis of Thiophene Carboxylic Acids

The introduction of a carboxylic acid group onto the thiophene ring is a crucial transformation, as these derivatives are important building blocks in the synthesis of pharmaceuticals and other functional materials.[6]

2-Thiophenecarboxylic Acid

This isomer can be prepared through several routes:

-

Oxidation of 2-Substituted Thiophenes: A common and practical method is the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde.[7] An early patent describes a commercially viable process for producing 2-thiophenecarboxylic acid by oxidizing 2-acetothienone with aqueous alkaline hypochlorite directly in the solvent in which it was formed.[8]

-

Carbonation of Organometallic Reagents: 2-Thienyllithium, generated by the reaction of thiophene with an organolithium reagent like n-butyllithium, can be reacted with carbon dioxide to yield 2-thiophenecarboxylic acid.[6] Similarly, Grignard reagents such as 2-thienylmagnesium halides can be carbonated.[9]

-

Reaction with Carbon Tetrachloride and an Alcohol: A method has been developed for the synthesis of 2-thiophenecarboxylic acid and its derivatives by reacting thiophenes with a CCl₄–CH₃OH system in the presence of vanadium, molybdenum, or iron-containing catalysts, with yields ranging from 44–85%.[10]

3-Thiophenecarboxylic Acid

The synthesis of 3-thiophenecarboxylic acid is generally more complex than its 2-isomer. It is a useful reagent in the preparation of various organic compounds, including novel monomers for polymers and oxazolines.[11][12]

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Thiophene | C₄H₄S | 84.14 | -38 |

| 2-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | 125–127[7] |

| 3-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | 136–141 |

Experimental Protocols

Indophenin Test for the Detection of Thiophene[1]

-

Materials: Sample to be tested (e.g., crude benzene), isatin, concentrated sulfuric acid.

-

Procedure: A small amount of the sample is mixed with a few crystals of isatin. Concentrated sulfuric acid is then carefully added.

-

Observation: The formation of a deep blue to greenish-blue color indicates the presence of thiophene or its derivatives. The chemistry involves the electrophilic attack of the protonated isatin on the electron-rich thiophene ring, leading to the formation of the colored indophenin dye.

Synthesis of 2-Thiophenecarboxylic Acid via Oxidation of 2-Acetylthiophene

While early literature provides the basis for this reaction, a more detailed general procedure is as follows:

-

Materials: 2-Acetylthiophene, a suitable oxidizing agent (e.g., sodium hypochlorite solution), acid for workup (e.g., hydrochloric acid).

-

Procedure: 2-Acetylthiophene is added to an aqueous solution of sodium hypochlorite. The mixture is heated and stirred for a specified time to ensure complete oxidation. After the reaction is complete, the mixture is cooled, and any unreacted starting material is removed. The aqueous solution is then acidified to precipitate the 2-thiophenecarboxylic acid.

-

Purification: The crude product can be collected by filtration and recrystallized from a suitable solvent, such as water, to yield the pure acid.[13]

Synthesis of 2-(2-thiophene) diethyl malonate and subsequent conversion to 2-thiophenecarboxylic acid[15]

-

Step 1: Synthesis of 2-(2-thiophene) diethyl malonate: Diethyl malonate is reacted with an alkali metal at 90°C, and the temperature is raised to 100°C to form the salt. After cooling, a toluene solution of 2-bromothiophene is added dropwise. The temperature is then raised to 100-120°C. After extraction and distillation, 2-(2-thiophene) diethyl malonate is obtained.

-

Step 2: Saponification and Decarboxylation: The 2-(2-thiophene) diethyl malonate is refluxed in an alcoholic solvent under alkaline conditions for saponification. The solvent is then removed by distillation. Acid is added, and the mixture is refluxed to induce decarboxylation.

-

Workup and Purification: The final product, 2-thiophenecarboxylic acid, is obtained after extraction, washing, drying, and recrystallization. A yield of 93% has been reported using this method.[13]

Mandatory Visualizations

Caption: Discovery of Thiophene and Pathways to 2-Thiophenecarboxylic Acid.

Caption: General Workflow for 2-Thiophenecarboxylic Acid Synthesis.

Role in Drug Development

Thiophene carboxylic acids and their derivatives are of significant interest in medicinal chemistry. The thiophene ring is often used as a bioisostere for the benzene ring, meaning it can replace a benzene ring in a drug molecule without a significant loss of biological activity.[2] This substitution can improve the pharmacological profile of a drug, including its potency, selectivity, and pharmacokinetic properties.

Examples of the application of thiophene carboxylic acids in drug development include:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Lornoxicam, a thiophene analog of piroxicam, is an example where the benzene ring is replaced by a thiophene ring.[2]

-

Antiviral Agents: Thiophene-2-carboxylic acids have been identified as potent inhibitors of the HCV NS5B polymerase, an essential enzyme for the replication of the Hepatitis C virus.[14]

-

Antimicrobial Agents: Various thiophene-based compounds, including those derived from thiophene carboxylic acids, have demonstrated antimicrobial activity against drug-resistant bacteria.[15] The presence of a thiophene ring, an amide group, and other functionalities plays a crucial role in their interaction with bacterial targets.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. Viktor Meyer | Organic Chemist, Inorganic Chemist & Physical Chemist | Britannica [britannica.com]

- 4. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 5. rroij.com [rroij.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 9. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. 3-チオフェンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

- 13. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 14. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

An In-depth Technical Guide to the Biological Activity of Sulfonamidothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamidothiophene derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The unique structural features of the thiophene ring, combined with the well-established pharmacological properties of the sulfonamide group, create a scaffold with a wide spectrum of biological activities. These derivatives have been extensively investigated for their potential as therapeutic agents, demonstrating promising results in anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition studies. This technical guide provides a comprehensive overview of the biological activities of sulfonamidothiophene derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity

Sulfonamidothiophene derivatives exhibit potent anticancer activity through various mechanisms of action, making them attractive candidates for oncological drug development.

Mechanisms of Action

The antitumor effects of these compounds are often multifactorial and include:

-

Enzyme Inhibition: A primary mechanism is the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII, which are involved in pH regulation and tumor progression. Another key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase crucial for tumor angiogenesis. By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that supply tumors with nutrients.

-

Cell Cycle Arrest: Certain derivatives have been shown to halt the cell cycle, frequently at the G1/S transition, thereby preventing cancer cell proliferation.

-

Induction of Apoptosis: They can trigger programmed cell death in cancer cells, a critical process for eliminating malignant cells.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various sulfonamidothiophene and related sulfonamide derivatives against several human cancer cell lines are summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 ± 1.12 | [1] |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | [1] |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast Cancer) | 7.13 ± 0.13 | [1] |

| N-ethyl toluene-4-sulfonamide | HeLa (Cervical Cancer) | 10.9 ± 1.01 | [1] |

| N-ethyl toluene-4-sulfonamide | MDA-MB-231 (Breast Cancer) | 19.22 ± 1.67 | [1] |

| N-ethyl toluene-4-sulfonamide | MCF-7 (Breast Cancer) | 12.21 ± 0.93 | [1] |

| Various Sulfonamides | MDA-MB-468 (Breast Cancer) | < 30 | [2] |

| Various Sulfonamides | MCF-7 (Breast Cancer) | < 128 | [2] |

| Various Sulfonamides | HeLa (Cervical Cancer) | < 360 | [2] |

| Acridine/Sulfonamide Hybrid (8b) | HepG2 (Liver Cancer) | 14.51 | |

| Acridine/Sulfonamide Hybrid (8b) | HCT-116 (Colon Cancer) | 9.39 | |

| Acridine/Sulfonamide Hybrid (8b) | MCF-7 (Breast Cancer) | 8.83 | |

| Thieno[3,2-d]pyrimidine derivative (7g) | A549 (Lung Cancer) | 1.18 | [3] |

| Thieno[3,2-d]pyrimidine derivative (7g) | OVCAR-3 (Ovarian Cancer) | 2.35 | [3] |

Signaling Pathway Visualization: VEGFR-2 Signaling

The inhibition of the VEGFR-2 signaling pathway is a crucial anticancer strategy. The following diagram illustrates the key steps in this pathway, which promotes endothelial cell proliferation, survival, and migration, leading to angiogenesis.[4][5][6][7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

In-Depth Technical Guide: 3-Methanesulfonamidothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methanesulfonamidothiophene-2-carboxylic acid, a sulfur-containing heterocyclic compound of interest in chemical and pharmaceutical research. This document details its chemical properties, commercial availability, and outlines its relevance in synthetic chemistry and potential applications in drug discovery.

Chemical Properties and Commercial Availability

This compound, with the CAS number 132864-57-4 , is a thiophene derivative characterized by the presence of both a carboxylic acid and a methanesulfonamide group. These functional groups impart specific chemical properties that make it a versatile building block in organic synthesis.

A closely related compound, 3-(Methylsulfamoyl)thiophene-2-carboxylic acid (CAS 64527-92-0), also known as Tenoxicam EP Impurity H, shares the same molecular formula and weight. While structurally similar, the different CAS numbers indicate they are distinct chemical entities, likely isomers. It is crucial for researchers to distinguish between these two compounds for accurate experimental design and interpretation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 132864-57-4 | [1] |

| Molecular Formula | C₆H₇NO₄S₂ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Physical State | Solid | Multiple supplier listings |

| Appearance | Off-white to white solid | Multiple supplier listings |

| Purity | Typically ≥97% | Multiple supplier listings |

| Predicted Boiling Point | 415.4 ± 55.0 °C (at 760 Torr) | Supplier technical data |

| Predicted Density | 1.677 ± 0.06 g/cm³ | Supplier technical data |

Commercial Suppliers:

This compound is available from several commercial chemical suppliers, facilitating its use in research and development. Notable suppliers include:

-

Santa Cruz Biotechnology[1]

-

Alchem Pharmtech

-

Hoffman Fine Chemicals

-

Key Biodiversity Areas

-

FDER

Synthetic Pathways and Experimental Protocols

Logical Synthesis Workflow:

A plausible synthetic approach could involve the initial preparation of a 3-aminothiophene-2-carboxylate ester, followed by sulfonylation of the amino group with methanesulfonyl chloride, and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Research

Thiophene-containing compounds are prevalent in medicinal chemistry due to their diverse biological activities. The structural motif of a thiophene ring with sulfonamide and carboxylic acid functionalities suggests potential applications as a scaffold for the design of novel therapeutic agents. Carboxylic acids are known to participate in key binding interactions with biological targets, while sulfonamides are a well-established pharmacophore in a variety of drugs.

The thiophene-2-carboxylic acid scaffold, in a broader context, has been investigated for a range of biological activities, including:

-

Enzyme Inhibition: The carboxylic acid group can act as a key binding moiety for the active sites of various enzymes.

-

Receptor Modulation: The overall molecular structure can be tailored to interact with specific cell surface or nuclear receptors.

-

Protein-Protein Interaction Inhibition: The scaffold can be elaborated to disrupt critical protein-protein interactions implicated in disease.

While no specific biological activity has been reported for this compound itself, its structural similarity to other biologically active thiophene derivatives makes it a compound of interest for screening in various disease models.

Potential Research Workflow:

Researchers interested in exploring the biological potential of this compound could follow a general workflow for hit identification and validation.

Caption: General workflow for biological evaluation of a novel chemical entity.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in the public domain. Researchers are advised to perform their own analytical characterization upon acquiring the compound. The expected spectroscopic features would include signals corresponding to the thiophene ring protons, the methyl group of the sulfonamide, the acidic proton of the carboxylic acid, and characteristic vibrational bands for the carbonyl and sulfonyl groups in the infrared spectrum.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. As further research is conducted and published, a more detailed understanding of its synthesis, properties, and applications will undoubtedly emerge.

References

Methodological & Application

Application Notes and Protocols: The Use of 3-Methanesulfonamidothiophene-2-carboxylic Acid in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methanesulfonamidothiophene-2-carboxylic acid is a synthetic organic compound featuring a thiophene core, a sulfonamide group, and a carboxylic acid moiety. While direct applications of this specific molecule in proteomics are not yet extensively documented, its structural components suggest significant potential for use in chemical proteomics as a probe for identifying and characterizing protein targets. Thiophene derivatives are known to possess diverse biological activities and are found in numerous FDA-approved drugs. Similarly, the sulfonamide group is a well-established pharmacophore known to interact with a variety of protein targets.

This document outlines a hypothetical application of this compound as a chemical probe in proteomics research, providing detailed protocols and data interpretation guidelines for its use in target identification and validation.

Hypothetical Application: A Chemical Probe for Target Discovery

We propose the use of a derivatized form of this compound as a chemical probe for affinity-based protein profiling. The core hypothesis is that the thiophene-sulfonamide scaffold can selectively bind to the active or allosteric sites of specific proteins, enabling their enrichment and identification from complex biological samples. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the attachment of a reporter tag (e.g., biotin) or an affinity handle for immobilization.

Proposed Mechanism of Action

The sulfonamide moiety can act as a hydrogen bond donor and acceptor, potentially interacting with key residues in a protein's binding pocket. The thiophene ring provides a rigid scaffold and can engage in hydrophobic or pi-stacking interactions. The specific substitution pattern of the methanesulfonamido and carboxylic acid groups on the thiophene ring will dictate the binding specificity.

Experimental Protocols

Protocol 1: Synthesis of Biotinylated this compound Probe

This protocol describes the synthesis of a biotinylated derivative of the title compound for use in pull-down assays.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Biotin-PEG-amine

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) dissolved in a minimal amount of DCM dropwise. Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

-

NHS-Ester Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure. Purify the resulting NHS-ester by flash column chromatography on silica gel.

-

Biotinylation: Dissolve the purified NHS-ester (1 equivalent) and Biotin-PEG-amine (1 equivalent) in anhydrous DMF. Add TEA (2 equivalents) and stir the reaction at room temperature for 24 hours.

-

Final Probe Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final biotinylated probe by flash column chromatography.

-

Characterization: Confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Affinity Pull-Down Assay and On-Bead Digestion

This protocol details the use of the biotinylated probe to enrich for interacting proteins from a cell lysate.

Materials:

-

Biotinylated this compound probe

-

Streptavidin-coated magnetic beads

-

Cell lysate (e.g., from a relevant cancer cell line)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

Procedure:

-

Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Wash the beads three times with lysis buffer.

-

Probe Immobilization: Incubate the washed beads with an excess of the biotinylated probe for 1 hour at 4°C with gentle rotation to immobilize the probe.

-

Bead Washing: Wash the probe-immobilized beads three times with wash buffer to remove any unbound probe.

-

Protein Binding: Incubate the probe-immobilized beads with the cell lysate for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate an equal amount of lysate with beads that have not been incubated with the probe.

-

Washing: After incubation, wash the beads extensively with wash buffer (at least 5 times) to remove non-specifically bound proteins.

-

On-Bead Digestion:

-

Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

-

Add trypsin to a final enzyme-to-protein ratio of 1:50 and incubate overnight at 37°C with shaking.

-

-

Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform a second elution with 50% acetonitrile/0.1% formic acid. Combine the eluates.

-

Sample Preparation for Mass Spectrometry: Desalt the eluted peptides using a C18 StageTip and prepare for LC-MS/MS analysis.

Data Presentation

The following table represents hypothetical quantitative data from a label-free quantification (LFQ) mass spectrometry experiment comparing the proteins pulled down with the biotinylated probe versus a negative control (beads only).

| Protein ID | Gene Name | Log2 Fold Change (Probe/Control) | p-value |

| P04637 | TP53 | 3.5 | 0.001 |

| Q06609 | MAPK1 | 2.8 | 0.005 |

| P27361 | GSK3B | 4.1 | < 0.001 |

| P42336 | MDM2 | 1.5 | 0.045 |

| Q13541 | BTRC | 2.1 | 0.012 |

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

Application of 3-Methanesulfonamidothiophene-2-carboxylic Acid as a Versatile Building Block in the Synthesis of Bioactive Molecules

Introduction

3-Methanesulfonamidothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including the thiophene core, a carboxylic acid handle for further functionalization, and a methanesulfonamide group, make it an attractive scaffold for the synthesis of a diverse range of compounds with significant biological activities. This thiophene derivative serves as a key starting material for the generation of novel kinase inhibitors, anticancer agents, and other therapeutics. The presence of the sulfonamide moiety can contribute to improved physicochemical properties and potent interactions with biological targets.

Application Notes

The primary application of this compound lies in its use as a scaffold for the synthesis of N-substituted-3-methanesulfonamidothiophene-2-carboxamides. The carboxylic acid group provides a convenient point of attachment for various amine-containing fragments, allowing for the exploration of a broad chemical space and the generation of compound libraries for high-throughput screening.

Key Applications:

-

Kinase Inhibitors: The thiophene carboxamide scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. By coupling this compound with various aromatic and heterocyclic amines, researchers can synthesize potent inhibitors of kinases implicated in cancer and inflammatory diseases. The sulfonamide group can form crucial hydrogen bonds within the ATP-binding site of kinases, enhancing the potency and selectivity of the inhibitors.

-

Anticancer Agents: Derivatives of this compound have shown promise as anticancer agents. The resulting carboxamides can be designed to target specific signaling pathways involved in tumor growth and proliferation.

-

Antiviral and Antibacterial Agents: The thiophene ring system is present in numerous compounds with antimicrobial properties. Modification of the 2-carboxamide position of the 3-methanesulfonamidothiophene scaffold can lead to the discovery of novel antiviral and antibacterial agents.

Experimental Protocols

The following section provides a detailed protocol for a common and crucial reaction involving this compound: the amide bond formation with an amine.

General Protocol for Amide Coupling

This protocol describes the synthesis of an N-aryl-3-methanesulfonamidothiophene-2-carboxamide using a standard peptide coupling reagent.

Materials:

-

This compound

-

Substituted aniline (or other amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-3-methanesulfonamidothiophene-2-carboxamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Amide Coupling Reaction Data

| Entry | Amine | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Aniline | EDC/HOBt | DMF | 18 | 85 |

| 2 | 4-Fluoroaniline | HATU | DMF | 12 | 92 |

| 3 | Benzylamine | T3P | DCM | 16 | 88 |

Yields are based on isolated product after purification.

Visualizations

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow using the target building block.

Experimental Workflow for Amide Synthesis

This diagram outlines the key steps in the experimental protocol for the synthesis of N-substituted-3-methanesulfonamidothiophene-2-carboxamides.

Caption: Key steps for the synthesis of target amides.

Signaling Pathway Inhibition

The diagram below depicts a simplified signaling pathway that can be targeted by kinase inhibitors derived from this compound.

Caption: Inhibition of a kinase signaling pathway.

Application Notes and Protocols: Synthesis of 3-Methanesulfonamidothiophene-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-methanesulfonamidothiophene-2-carboxylic acid derivatives, compounds of interest in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the well-established Gewald reaction to construct the thiophene core, followed by sulfonylation and subsequent hydrolysis.

Overview of Synthetic Strategy

The synthesis of the target compound is achieved through a three-step sequence:

-

Step 1: Synthesis of 3-Aminothiophene-2-carboxylate Ester via Gewald Reaction. This multi-component reaction efficiently constructs the substituted 2-aminothiophene scaffold from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.

-

Step 2: Sulfonylation of the 3-Amino Group. The amino group of the thiophene intermediate is reacted with methanesulfonyl chloride to form the desired methanesulfonamide.

-

Step 3: Hydrolysis of the Ester. The final step involves the hydrolysis of the ester group to yield the target this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-4-phenylthiophene-2-carboxylate

This protocol is adapted from the Gewald three-component reaction.[1]

Materials:

-

Phenylacetaldehyde (1.0 mmol)

-

Methyl cyanoacetate (1.1 mmol)

-

Elemental sulfur (1.1 mmol)

-

Triethylamine (base, 1.0 mmol)

-

Methanol (solvent, 3 mL)

-

Microwave reaction vial (5 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a 5 mL microwave reaction vial, add phenylacetaldehyde (1.0 mmol), methyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and triethylamine (1.0 mmol).

-

Add methanol (3 mL) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 100°C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure methyl 3-amino-4-phenylthiophene-2-carboxylate.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Experimental Workflow

References

Application Notes and Protocols: 3-Methanesulfonamidothiophene-2-carboxylic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methanesulfonamidothiophene-2-carboxylic acid, also identified as 3-(methylsulfamoyl)thiophene-2-carboxylic acid, is a crucial intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a key building block and a known impurity, designated as "Tenoxicam EP Impurity H," in the synthesis of Tenoxicam.[2][3] Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[4] The purity and characterization of this intermediate are therefore of paramount importance for the quality and safety of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the synthesis and purification of this compound, along with its physicochemical properties and applications in pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic steps.

| Property | Value | Reference |

| CAS Number | 64527-92-0 | [1] |

| Molecular Formula | C₆H₇NO₄S₂ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| IUPAC Name | 3-(methylsulfamoyl)thiophene-2-carboxylic acid | [1] |

| Synonyms | Tenoxicam EP Impurity H, 3-[(Methylamino)sulfonyl]-2-thiophenecarboxylic Acid | [2][3] |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | Not explicitly available; predicted to be around 161 °C | - |

| Solubility | Soluble in methanol and DMSO | - |

Applications in Pharmaceutical Development

The primary application of this compound is in the synthesis of the NSAID, Tenoxicam. It serves as a critical intermediate that undergoes further chemical transformations to form the final drug substance.

Additionally, due to its status as a registered impurity of Tenoxicam, it is widely used as a reference standard in analytical laboratories for:

-

Method Development and Validation: To develop and validate analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of impurities in Tenoxicam API and formulated products.

-

Quality Control: As a standard for routine quality control testing of Tenoxicam to ensure that the level of this impurity is within the acceptable limits set by regulatory authorities.

-

Stability Studies: To monitor the degradation of Tenoxicam under various stress conditions and identify potential degradation pathways.

Experimental Protocols

The following section provides a detailed, multi-step protocol for the synthesis of this compound. The synthesis involves the preparation of a key intermediate, methyl 3-aminothiophene-2-carboxylate, followed by sulfonylation and hydrolysis.

Synthesis of Methyl 3-aminothiophene-2-carboxylate (Intermediate 1)

This step involves the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.

Reaction Scheme:

Caption: Synthesis of Intermediate 1.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |

| Methyl cyanoacetate | 99.09 | 1.0 | 9.91 g |

| Sulfur | 32.06 | 1.1 | 3.53 g |

| Cyclohexanone | 98.14 | 1.0 | 9.81 g |

| Morpholine | 87.12 | 0.5 | 4.36 g |

| Ethanol | - | - | 50 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), methyl cyanoacetate (9.91 g, 1.0 eq.), cyclohexanone (9.81 g, 1.0 eq.), and elemental sulfur (3.53 g, 1.1 eq.).

-

Add morpholine (4.36 g, 0.5 eq.) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (200 mL) with stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure methyl 3-aminothiophene-2-carboxylate.

-

Dry the purified product under vacuum. Expected yield: 70-80%.

Synthesis of Methyl 3-(methylsulfonamido)thiophene-2-carboxylate (Intermediate 2)

This step involves the sulfonylation of the amino group of Intermediate 1.

Reaction Scheme:

Caption: Synthesis of Intermediate 2.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |

| Methyl 3-aminothiophene-2-carboxylate | 171.22 | 1.0 | 17.12 g |

| Methanesulfonyl chloride | 114.55 | 1.2 | 13.75 g |

| Pyridine | 79.10 | - | 50 mL |

| Dichloromethane (DCM) | - | - | 100 mL |

Procedure:

-

Dissolve methyl 3-aminothiophene-2-carboxylate (17.12 g, 1.0 eq.) in pyridine (50 mL) and dichloromethane (100 mL) in a 500 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonyl chloride (13.75 g, 1.2 eq.) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).

-

Upon completion, pour the reaction mixture into 200 mL of ice-cold 2M hydrochloric acid to neutralize the pyridine.

-

Separate the organic layer and wash it sequentially with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield methyl 3-(methylsulfonamido)thiophene-2-carboxylate as a solid. Expected yield: 65-75%.

Hydrolysis to this compound (Final Product)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Reaction Scheme:

Caption: Synthesis of the Final Product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |

| Methyl 3-(methylsulfonamido)thiophene-2-carboxylate | 249.29 | 1.0 | 24.93 g |

| Lithium hydroxide monohydrate | 41.96 | 2.0 | 8.39 g |

| Tetrahydrofuran (THF) | - | - | 100 mL |

| Water | - | - | 50 mL |

| 2M Hydrochloric acid | - | - | As required |

Procedure:

-

Dissolve methyl 3-(methylsulfonamido)thiophene-2-carboxylate (24.93 g, 1.0 eq.) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add lithium hydroxide monohydrate (8.39 g, 2.0 eq.) to the solution and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid.

-

A precipitate will form. Stir the mixture for 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound. Expected yield: 85-95%.

Logical Workflow of the Synthesis

The overall synthetic workflow can be visualized as a three-step process, starting from commercially available reagents to yield the final target molecule.

Caption: Overall Synthetic Workflow.

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for scale-up and specific laboratory conditions.

References

Application Notes and Protocols for Coupling Reactions with 3-Methanesulfonamidothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for various coupling reactions involving 3-Methanesulfonamidothiophene-2-carboxylic acid, a key building block in the synthesis of pharmacologically active compounds. The protocols outlined below are foundational for the construction of diverse molecular scaffolds in drug discovery and development.

Application Note 1: Amide Bond Formation

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry for the synthesis of new chemical entities.[1] this compound can be readily coupled with a wide array of primary and secondary amines to form the corresponding amides. The choice of coupling reagent is crucial to ensure high yields and minimize side reactions, particularly racemization if chiral amines are used.[1]

Protocol 1.1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) to form a highly reactive O-acylisourea intermediate, which readily reacts with amines.[2]

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq) and a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-